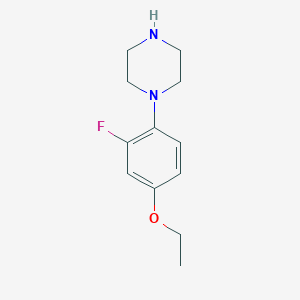

1-(4-Ethoxy-2-fluoro-phenyl)-piperazine

描述

属性

CAS 编号 |

501126-40-5 |

|---|---|

分子式 |

C12H17FN2O |

分子量 |

224.27 g/mol |

IUPAC 名称 |

1-(4-ethoxy-2-fluorophenyl)piperazine |

InChI |

InChI=1S/C12H17FN2O/c1-2-16-10-3-4-12(11(13)9-10)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |

InChI 键 |

VACWCRKVYUBLFC-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC(=C(C=C1)N2CCNCC2)F |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

1-(4-Ethoxy-2-fluoro-phenyl)-piperazine has been investigated for multiple therapeutic applications, including:

1. Antidepressant Activity

- Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The structural modifications in this compound are hypothesized to enhance serotonin receptor binding, contributing to its potential efficacy in treating depression.

2. Antiviral Properties

- Research has shown that piperazine derivatives can possess antiviral activity against various viruses. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against the chikungunya virus, demonstrating promising results in inhibiting viral replication in vitro .

3. Anticancer Potential

- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays have indicated that derivatives of piperazine can induce apoptosis in various cancer types, including breast and liver cancers. The ability of this compound to target specific pathways involved in tumor growth is an area of ongoing research.

In Vitro Activity Overview

The following table summarizes key findings from studies evaluating the biological activity of this compound against various cell lines:

| Study | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |

| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |

| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure:

| Modification Type | Impact on Activity |

|---|---|

| Piperazine Substitution | Enhanced receptor binding affinity |

| Fluorine Substitution | Increased lipophilicity, improving membrane permeability |

Case Studies

Case Study 1: Antiviral Activity Against Chikungunya Virus

A study evaluated the antiviral properties of piperazine derivatives, including this compound, showing an IC90 value of 4.00 µM against the chikungunya virus, suggesting potential as an antiviral agent.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective properties of this compound indicated a reduction in oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases such as Alzheimer's.

相似化合物的比较

Structural and Electronic Features

Phenylpiperazines vary based on substituent type, position, and electronic effects. Key analogs include:

- 1-(3-Chlorophenyl)-piperazine (mCPP) : 3-chloro substituent (electron-withdrawing).

- 1-(3-Trifluoromethylphenyl)-piperazine (TFMPP) : 3-trifluoromethyl substituent (strong electron-withdrawing).

- 1-(4-Methoxyphenyl)-piperazine (MeOPP) : 4-methoxy substituent (electron-donating).

Table 1: Substituent Effects on Key Properties

Pharmacological Activity

Serotonin Receptor Affinity

Phenylpiperazines are known for interactions with serotonin (5-HT) receptors. Substituent position and electronic properties dictate selectivity:

Table 2: Receptor Affinity of Key Analogs

| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | Source |

|---|---|---|---|---|---|

| 1-(4-Ethoxy-2-fluorophenyl)-piperazine | ND | ND | ND | ND | - |

| mCPP | Low | High | Moderate | High | |

| TFMPP | Low | High | Low | Moderate | |

| MeOPP | Low | Moderate | High | Low |

Key Observations :

- mCPP : Broad activity at 5-HT1B/1C and 5-HT2 receptors, linked to locomotor suppression in rats .

- TFMPP : Selective 5-HT1B agonist with ~65-fold selectivity over 5-HT1A .

- Target Compound : The 4-ethoxy group (donating) may reduce 5-HT1B affinity compared to TFMPP, while the 2-fluoro group could enhance binding to 5-HT2 subtypes.

Cytotoxic and Anticancer Activity

Piperazine derivatives with aromatic substitutions often exhibit cytotoxicity. For example:

- 1-(4-Chlorobenzhydryl)-piperazine derivatives : Show IC₅₀ values <10 µM against liver (HEPG2) and breast (MCF7) cancer cells .

- Benzimidazole-piperazine hybrids : Chlorine or methyl substituents enhance tubulin inhibition (e.g., compound 7c: IC₅₀ = 0.8 µM) .

Metabolic Stability and Degradation Pathways

- Oxidative Metabolism: Piperazine moieties are prone to N-dealkylation and hydroxylation. The ethoxy group in the target compound may undergo O-deethylation to a phenol, while the fluoro group resists oxidation .

- Comparison with mCPP : Chlorine in mCPP stabilizes against oxidation, leading to longer half-life .

- TFMPP : The trifluoromethyl group slows metabolic degradation, enhancing systemic exposure .

准备方法

Nucleophilic Aromatic Substitution with Piperazine

A widely employed strategy for synthesizing arylpiperazine derivatives involves nucleophilic substitution of halogenated aromatics with piperazine. For this compound, this method would require 1-chloro-4-ethoxy-2-fluorobenzene as a precursor. Reaction with piperazine in a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide) at elevated temperatures (80–120°C) facilitates displacement of the chloride. Catalytic agents such as potassium iodide or copper(I) iodide may enhance reactivity, as observed in analogous syntheses of trifluoromethyl-substituted phenylpiperazines.

Example Protocol

-

Substrate Preparation : 1-Chloro-4-ethoxy-2-fluorobenzene is synthesized via ethoxylation of 2-fluoro-4-chlorophenol using ethyl bromide and potassium carbonate in acetone.

-

Substitution Reaction : The chlorinated substrate (1.0 equiv) reacts with excess piperazine (2.5 equiv) in refluxing DMF for 24–48 hours.

-

Workup : The mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure product.

Challenges : Competing elimination reactions or over-alkylation of piperazine may occur, necessitating careful stoichiometric control.

Cyclization of Bis(2-chloroethyl)amine Derivatives

An alternative approach involves constructing the piperazine ring in situ from a primary aryl amine. This method, exemplified in the synthesis of acaricidal phenylpiperazines, starts with 4-ethoxy-2-fluoro-aniline reacting with bis(2-chloroethyl)amine hydrochloride under thermal conditions.

Reaction Mechanism

-

Formation of Intermediate : The aryl amine attacks bis(2-chloroethyl)amine, displacing chloride and forming a secondary amine intermediate.

-

Cyclization : Intramolecular nucleophilic substitution closes the six-membered piperazine ring.

-

Acid Scavenging : Triethylamine or sodium carbonate neutralizes HCl byproducts.

Optimized Conditions

-

Molar Ratio : 1:1.2 (aryl amine : bis(2-chloroethyl)amine hydrochloride)

Functional Group Introduction and Modification

Ethoxylation Strategies

Introducing the ethoxy group at the para position often precedes piperazine coupling. A two-step sequence involving:

-

Nitration : 2-Fluorophenol is nitrated to 2-fluoro-4-nitrophenol.

-

Alkylation : The nitro intermediate reacts with ethyl iodide in the presence of K₂CO₃ to yield 4-ethoxy-2-fluoro-nitrobenzene.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-ethoxy-2-fluoro-aniline.

Fluorination Techniques

Direct fluorination of the aromatic ring is challenging due to the reactivity of fluorine gas. Alternatively, halogen exchange (Halex reaction) using KF in sulfolane at 200°C can convert chloro or nitro groups to fluorine.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography.

Industrial-Scale Production Considerations

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Ethoxy-2-fluoro-phenyl)-piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of analogous fluorophenyl-piperazine derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." For example, a related compound, 1-(2-fluorobenzyl)piperazine triazole, was synthesized using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system. Reaction parameters such as stoichiometry (1.2 equiv. azide derivatives), temperature (ambient), and catalyst loading (0.3 equiv. CuSO₄) are critical for yield optimization. Post-reaction purification via silica gel chromatography (ethyl acetate:hexane, 1:8) ensures product purity .

Q. How is this compound characterized analytically?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λmax = 239–288 nm) is commonly used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, 1-(4-fluorophenyl)piperazine dihydrochloride was characterized by HPLC-UV (≥98% purity) and MS (FW: 253.1 g/mol) .

Q. What safety protocols are recommended for handling fluorophenyl-piperazine derivatives?

- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds (e.g., 1-(4-chlorophenyl)piperazine) recommend using personal protective equipment (PPE), including gloves and lab coats. Inhalation risks necessitate fume hood use, and first-aid measures include stabilizing unconscious patients in a lateral position .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the biological activity of fluorophenyl-piperazine derivatives?

- Methodological Answer : Comparative studies on piperazine analogs reveal that electron-donating substituents (e.g., ethoxy) enhance receptor binding affinity. For instance, replacing a methoxy group with an ethoxy group in phenylpiperazine derivatives increased serotonin receptor (5-HT) binding by ~20% due to improved hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported cytotoxic activities of fluorophenyl-piperazine derivatives?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) can arise from assay variability. Standardized protocols, such as the MTT assay with controlled cell passage numbers and culture conditions (e.g., 37°C, 5% CO₂), improve reproducibility. Dose-response curves (0.1–100 µM) and triplicate measurements are essential .

Q. How can computational modeling guide the design of fluorophenyl-piperazine derivatives with enhanced selectivity for neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) predict binding modes to targets like 5-HT receptors. For example, 1-(3-chlorophenyl)piperazine showed a binding energy of −8.2 kcal/mol to 5-HT2C, validated by in vitro radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。